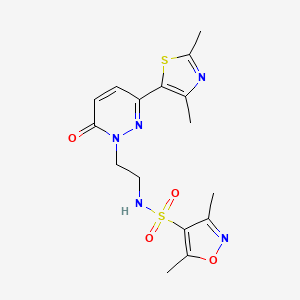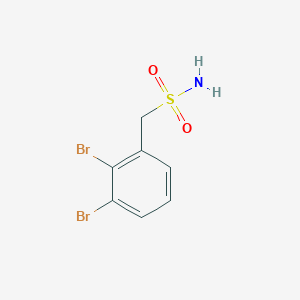
(2,3-Dibromophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Dibromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2243504-88-1 . It has a molecular weight of 329.01 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7Br2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide derivatives, including those similar to (2,3-Dibromophenyl)methanesulfonamide, have been synthesized and characterized, revealing their structural properties through various spectroscopic methods. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes demonstrated their structural attributes and potential antibacterial activities against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).
Antibacterial Activity
The study by Özdemir et al. (2009) also highlighted the antibacterial activity of synthesized sulfonamide compounds and their metal complexes, indicating that these compounds exhibit more activity against tested bacteria compared to their metal complexes, showcasing their potential application in developing new antibacterial agents.
Computational Studies
A DFT-based computational study on N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide revealed insights into their molecular conformation, NMR chemical shifts, and vibrational transitions, providing a deeper understanding of their molecular structure and behavior (Karabacak et al., 2010).
Microbial Metabolism
Research on methanesulfonic acid, closely related to sulfonamide derivatives, has explored its role in the biogeochemical cycling of sulfur and its metabolism by diverse aerobic bacteria, offering insights into its environmental impact and potential biotechnological applications (Kelly & Murrell, 1999).
Quantum-Chemical Calculation
A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their optimized state, free energy, and the molecular orbitals involved in spectrum formation, contributing to understanding their antioxidant activity (Xue et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
By inhibiting this enzyme, (2,3-Dibromophenyl)methanesulfonamide could potentially prevent the bacteria from synthesizing folic acid, an essential nutrient for their growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in the bacteria, including the synthesis of nucleic acids and proteins, leading to the cessation of bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The end result of this compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, potentially impacting its absorption and distribution in the body .
Eigenschaften
IUPAC Name |
(2,3-dibromophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLCSGLVIHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)
![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)
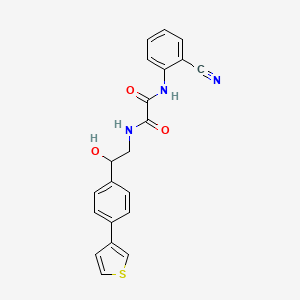
![1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680010.png)
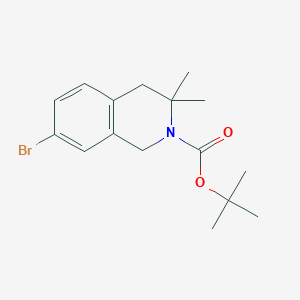
![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

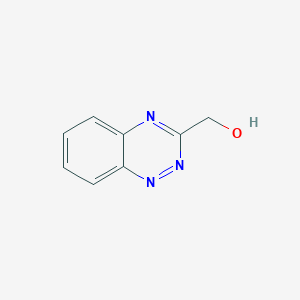
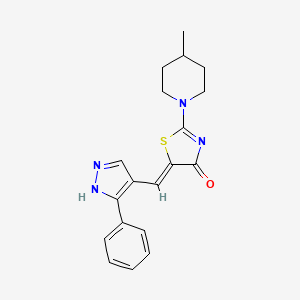

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)
